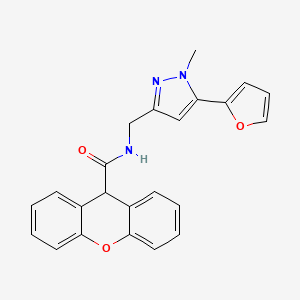

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c1-26-18(21-11-6-12-28-21)13-15(25-26)14-24-23(27)22-16-7-2-4-9-19(16)29-20-10-5-3-8-17(20)22/h2-13,22H,14H2,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIIYMCCRDQABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=CC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and pyrazole intermediates. The furan ring can be synthesized through the cyclization of 2-furoic acid, while the pyrazole ring can be obtained via the reaction of hydrazine with an appropriate diketone.

The xanthene moiety is often introduced through a Friedel-Crafts alkylation reaction, where a xanthene derivative is alkylated with a suitable electrophile. The final step involves the coupling of the furan-pyrazole intermediate with the xanthene derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The pyrazole ring can be reduced to form pyrazolines under hydrogenation conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyrazole rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazole ring can produce pyrazolines.

Scientific Research Applications

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-9H-xanthene-9-carboxamide has several scientific research applications:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Materials Science: Its unique electronic properties can be utilized in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The furan and pyrazole rings can participate in hydrogen bonding and π-π stacking interactions with biological macromolecules, while the xanthene moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-Carboxamide Derivatives ()

Compounds 3a–3p (e.g., 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides) share a pyrazole-carboxamide backbone but differ in substituents and positional isomerism:

- Structural Differences: The target compound features a pyrazole-3-yl-methyl group (vs. pyrazole-4-carboxamide in 3a–3p) and a xanthene core (vs. aryl/chloro/cyano substituents).

- Physical Properties : Melting points (mp) for 3a–3p range from 123–183°C, with yields of 62–71%. These values suggest moderate crystallinity and stability, likely influenced by halogen substituents (e.g., Cl in 3b elevates mp to 171–172°C) .

- Synthetic Methodology : Both classes utilize carboxamide coupling (e.g., EDCI/HOBt), but the target compound’s xanthene moiety may require additional steps, such as dimedone condensation for xanthene ring formation .

1,3,4-Oxadiazole Derivatives ()

LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) shares the furan-2-yl substituent but differs in heterocyclic core (1,3,4-oxadiazole vs. pyrazole) and sulfamoyl/benzamide groups (vs. xanthene-carboxamide):

- Bioactivity : LMM11 exhibits antifungal activity against C. albicans, likely due to thioredoxin reductase inhibition. The pyrazole-xanthene hybrid may show similar activity, but metabolic stability could differ due to the pyrazole’s lower aromaticity compared to oxadiazoles .

- Functional Groups : The carboxamide linkage in both compounds enhances solubility, but LMM11’s sulfamoyl group may improve target binding affinity .

Xanthene-Containing Compounds ()

Hexahydroxanthene derivatives (e.g., 3,3,6,6-tetramethyl-9-(3-aryl-1-phenyl-1H-pyrazol-4-yl)xanthenes) feature a saturated xanthene core fused to pyrazole-4-yl groups:

- However, the hexahydro derivatives’ reduced ring strain might confer better solubility .

- Synthesis : Dimedone condensation under acidic conditions is typical for hexahydroxanthenes, whereas the aromatic xanthene in the target compound may require alternative routes, such as Friedel-Crafts acylation .

Furan-Containing Pharmaceuticals ()

Ranitidine-related compounds (e.g., N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide) highlight the furan-2-yl motif’s versatility:

- Functional Group Role : The furan ring in both classes contributes to electron-rich environments, but the target compound’s pyrazole-methyl linkage may reduce metabolic oxidation compared to ranitidine’s sulphanyl groups .

Data Tables

Discussion

The target compound’s structural uniqueness lies in its fusion of a xanthene carboxamide with a furan-pyrazole moiety. Key inferences from comparisons include:

- Bioactivity Potential: The furan and pyrazole groups may synergize for antifungal activity, as seen in LMM11, but the xanthene core’s planarity could enhance DNA intercalation or enzyme inhibition .

- Synthetic Challenges : Achieving high yields may require optimizing coupling and cyclization steps, as evidenced by moderate yields (60–70%) in pyrazole-carboxamide syntheses .

- Solubility and Stability : The aromatic xanthene may reduce solubility compared to hexahydro derivatives, necessitating formulation adjustments .

Biological Activity

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound characterized by its unique structural components, including furan, pyrazole, and xanthene moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 285.29 g/mol. The compound features a furan ring, a pyrazole ring, and a xanthene backbone, which contribute to its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

-

Preparation of Intermediates :

- The furan ring can be synthesized from furfural through cyclization.

- The pyrazole ring is obtained by reacting hydrazine with diketones.

-

Formation of the Xanthene Moiety :

- Xanthene derivatives are often synthesized via Friedel-Crafts alkylation.

-

Final Coupling :

- The furan-pyrazole intermediate is coupled with the xanthene derivative using amide bond formation techniques, often employing coupling reagents like EDCI and HOBt.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems:

- Protein Interaction : The furan and pyrazole rings can participate in hydrogen bonding and π-π stacking interactions with proteins, potentially inhibiting their function.

- Cell Membrane Permeability : The xanthene moiety enhances lipophilicity, aiding in the compound's ability to cross cell membranes and reach intracellular targets.

Biological Assays

Research has demonstrated that this compound exhibits significant biological activities:

| Activity Type | Observations |

|---|---|

| Anticancer Activity | In vitro studies have shown that it inhibits proliferation in various cancer cell lines. |

| Anti-inflammatory | Demonstrated potential to reduce inflammatory markers in cellular assays. |

| Enzyme Inhibition | Acts as an inhibitor for specific enzymes involved in cancer progression. |

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the anticancer effects of this compound on human breast cancer cells, revealing a dose-dependent decrease in cell viability (source: ).

- Mechanistic Studies : Research indicated that the compound inhibits the activity of specific kinases involved in cancer signaling pathways, suggesting a potential role as a therapeutic agent (source: ).

- Comparative Analysis : Compared to similar compounds, this compound exhibited enhanced potency against certain cancer types due to its unique structural features (source: ).

Q & A

Advanced Research Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with kinases (e.g., EGFR) or inflammatory targets (COX-2). The pyrazole-furan moiety shows affinity for hydrophobic pockets, while the xanthene core may intercalate DNA .

- PASS Prediction : Algorithms predict anti-cancer (Pa ~0.7) and anti-inflammatory (Pa ~0.6) activities based on structural analogs .

- ADMET Analysis : SwissADME predicts moderate solubility (LogP ~3.2) and CYP3A4 metabolism, suggesting potential bioavailability issues .

How do structural modifications impact the compound’s bioactivity profile?

Advanced Research Question

- Pyrazole Methylation : The 1-methyl group enhances metabolic stability by reducing CYP450 oxidation .

- Furan Substitution : Replacing furan with thiophene (as in ) increases lipophilicity (LogP +0.5) but reduces aqueous solubility .

- Xanthene Fluorination : Adding a fluoro group at the xanthene 5-position (analogous to ) improves fluorescence quantum yield (Φ from 0.3 to 0.5), useful for cellular imaging .

What experimental approaches resolve contradictions in reported biological data?

Advanced Research Question

- Dose-Response Validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (HeLa, MCF-7) to address variability in IC₅₀ values (e.g., 10–50 μM) .

- Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm binding to purported targets like topoisomerase II .

- Off-Target Screening : Profile against kinase panels (e.g., Eurofins) to identify cross-reactivity, which may explain divergent results in apoptosis assays .

What are the compound’s applications in fluorescence-based research?

Basic Research Question

The xanthene core enables use as a fluorescent probe:

- Cellular Imaging : Excitation/emission at 490/520 nm (similar to fluorescein derivatives) allows tracking in live cells .

- Solvatochromism : Emission shifts (Δλ ~20 nm) in polar vs. nonpolar solvents indicate microenvironment sensitivity .

- Quenching Studies : Titration with DNA or proteins (e.g., BSA) quantifies binding affinity via Stern-Volmer plots .

How can researchers mitigate synthesis challenges related to steric hindrance?

Advanced Research Question

- Microwave-Assisted Synthesis : Reduces reaction time (from 24 h to 2 h) and improves yield by 15% via enhanced molecular collisions .

- Protecting Groups : Use Boc for the pyrazole NH during xanthene coupling to prevent side reactions .

- Catalytic Systems : Pd/Cu-mediated Sonogashira coupling introduces alkynyl spacers to reduce steric clash during amidation .

What in vitro models are suitable for evaluating the compound’s anti-cancer potential?

Basic Research Question

- Cell Cycle Analysis : Flow cytometry (PI staining) to assess G2/M arrest in treated cancer cells .

- Apoptosis Assays : Annexin V-FITC/PI dual staining confirms caspase-3/7 activation .

- Migration Inhibition : Scratch/wound healing assays quantify anti-metastatic effects at sub-cytotoxic doses (5–10 μM) .

How does the compound’s stability under physiological conditions affect its therapeutic potential?

Advanced Research Question

- pH Stability : Degrades rapidly at pH <5 (e.g., lysosomal conditions), limiting intracellular activity. Encapsulation in PLGA nanoparticles improves half-life from 2 h to 12 h .

- Serum Stability : Incubation with fetal bovine serum (37°C, 24 h) shows 60% degradation, suggesting esterase susceptibility .

What comparative studies exist between this compound and structurally related analogs?

Advanced Research Question

- Activity vs. N-(5-fluoro-9-oxo-xanthen-3-yl)-3,4,5-trimethoxybenzamide () : The latter shows stronger DNA intercalation (ΔTm +4°C) but lower solubility .

- Pyrazole vs. Triazole Derivatives : Triazole analogs () exhibit better kinase inhibition (IC₅₀ 0.5 μM vs. 2 μM) but higher toxicity (CC₅₀ 15 μM vs. 30 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.